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Compound of Interest

Compound Name: Benzyl propyl sulfide

CAS No.: 22336-59-0

Cat. No.: B2610438

Get Quote

Introduction
Benzyl propyl sulfide (C₁₀H₁₄S), a thioether, is a compound of interest in various fields,

including organic synthesis and materials science. Its structural elucidation and

characterization are paramount for its application and for ensuring its purity and identity. This

technical guide provides a comprehensive overview of the spectroscopic data of benzyl propyl
sulfide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of

predicted values based on established principles and comparative analysis with structurally

similar compounds, offering a robust framework for researchers, scientists, and drug

development professionals.

The guide is structured to provide not just the data itself, but also the underlying scientific

principles and experimental considerations. This approach is designed to empower the reader

with a deeper understanding of how spectroscopic techniques are applied to the structural

analysis of organosulfur compounds.

Molecular Structure and Isotopic Abundance
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The foundational step in any spectroscopic analysis is a clear understanding of the molecule's

structure and its elemental composition.

Caption: Molecular structure of Benzyl Propyl Sulfide.

The presence of sulfur introduces a notable feature in the mass spectrum due to its natural

isotopic abundance. The primary isotopes of sulfur are ³²S (94.99%), ³³S (0.75%), and ³⁴S

(4.25%). This results in a characteristic M+2 peak in the mass spectrum, which is

approximately 4.25% of the intensity of the molecular ion peak, providing a key diagnostic

marker for the presence of a single sulfur atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed

connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data

interpretation.

Sample Preparation: Dissolve approximately 5-10 mg of benzyl propyl sulfide in 0.5-0.7 mL

of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large

solvent signals that would otherwise obscure the analyte's signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0.00 ppm.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good

signal-to-noise ratio.

Set a spectral width of approximately 12-15 ppm.
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Employ a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each

unique carbon atom.

A larger number of scans (typically 128 or more) is required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Set a spectral width of approximately 200-220 ppm.

¹H NMR Spectroscopic Data (Predicted)
The predicted ¹H NMR spectrum of benzyl propyl sulfide is characterized by distinct signals

for the aromatic, benzylic, and propyl protons. The chemical shifts are influenced by the

electronegativity of the sulfur atom and the anisotropic effect of the benzene ring.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-a (Aromatic) 7.20 - 7.40 Multiplet - 5H

H-b (Benzylic, -

CH₂-S-)
3.65 Singlet - 2H

H-c (-S-CH₂-) 2.45 Triplet ~7.4 2H

H-d (-CH₂-CH₃) 1.60 Sextet ~7.4 2H

H-e (-CH₃) 0.95 Triplet ~7.4 3H

Causality and Interpretation:

Aromatic Protons (H-a): The protons on the benzene ring appear as a complex multiplet in

the downfield region (7.20-7.40 ppm) due to their varied electronic environments and spin-

spin coupling.
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Benzylic Protons (H-b): The benzylic protons are adjacent to both the aromatic ring and the

sulfur atom. Their chemical shift at approximately 3.65 ppm is a result of deshielding by both

these groups. The absence of adjacent protons results in a singlet.

Propyl Protons (H-c, H-d, H-e): The propyl group exhibits a classic n-propyl splitting pattern.

The methylene group attached to the sulfur (H-c) is deshielded by the electronegative sulfur

atom and appears as a triplet due to coupling with the adjacent methylene protons (H-d). The

central methylene group (H-d) is split into a sextet by the adjacent methyl and methylene

protons. The terminal methyl group (H-e) appears as a triplet, coupled to the adjacent

methylene protons.

¹³C NMR Spectroscopic Data (Predicted)
The proton-decoupled ¹³C NMR spectrum provides information about the number of unique

carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (Aromatic, C-ipso) 138.5

C-2,6 (Aromatic, C-ortho) 128.8

C-3,5 (Aromatic, C-meta) 128.4

C-4 (Aromatic, C-para) 126.9

C-7 (Benzylic, -CH₂-S-) 36.5

C-8 (-S-CH₂-) 34.2

C-9 (-CH₂-CH₃) 22.8

C-10 (-CH₃) 13.5

Causality and Interpretation:

Aromatic Carbons (C-1 to C-6): The aromatic carbons resonate in the typical downfield

region for benzene derivatives. The ipso-carbon (C-1), directly attached to the substituent, is

often the most deshielded. The chemical shifts of the ortho, meta, and para carbons are

influenced by the electronic effects of the -CH₂-S-propyl substituent.
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Aliphatic Carbons (C-7 to C-10): The benzylic carbon (C-7) and the carbon of the propyl

chain attached to the sulfur (C-8) are deshielded due to the electronegativity of the sulfur

atom. The chemical shifts of the remaining propyl carbons (C-9 and C-10) are in the typical

upfield aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectrum Acquisition
Sample Preparation: A thin film of the neat liquid sample of benzyl propyl sulfide can be

prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder is recorded first and automatically

subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity

3080-3030 C-H stretch (aromatic) Medium

2960-2850 C-H stretch (aliphatic) Strong

1600, 1495, 1450 C=C stretch (aromatic ring) Medium-Weak

1465 C-H bend (aliphatic CH₂) Medium

740, 700
C-H out-of-plane bend

(monosubstituted benzene)
Strong

700-600 C-S stretch Weak-Medium

Causality and Interpretation:
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C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds

in unsaturated systems (aromatic ring), while the strong absorptions below 3000 cm⁻¹ are

due to the C-H bonds of the aliphatic propyl and benzylic groups.

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring

appear in the 1600-1450 cm⁻¹ region. The strong absorptions in the 740-700 cm⁻¹ range are

highly diagnostic for a monosubstituted benzene ring.

C-S Stretching Vibration: The C-S stretching vibration is typically weak and appears in the

fingerprint region (700-600 cm⁻¹). Its identification can sometimes be challenging due to the

presence of other absorptions in this region.

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule, which aids in its structural

elucidation.

Experimental Protocol: Mass Spectrum Acquisition
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. In

EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the

molecule to lose an electron and form a molecular ion (M⁺•).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern
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The mass spectrum of benzyl propyl sulfide is expected to show a molecular ion peak and

several characteristic fragment ions.

Table of Predicted m/z Values and Fragment Identities:

m/z Fragment Ion Proposed Structure

166 [M]⁺• [C₁₀H₁₄S]⁺•

123 [M - C₃H₇]⁺ [C₇H₇S]⁺

91 [C₇H₇]⁺ Tropylium ion

77 [C₆H₅]⁺ Phenyl cation

43 [C₃H₇]⁺ Propyl cation

Causality and Interpretation of Fragmentation:

Molecular Ion (m/z 166): The peak at m/z 166 corresponds to the intact molecular ion of

benzyl propyl sulfide. The presence of a smaller peak at m/z 168 (the M+2 peak) would

confirm the presence of a sulfur atom.

Alpha-Cleavage (m/z 123): A common fragmentation pathway for thioethers is the cleavage

of the bond alpha to the sulfur atom. In this case, cleavage of the propyl group would lead to

the formation of a stable benzylthio cation at m/z 123.

Benzylic Cleavage (m/z 91): Cleavage of the C-S bond can lead to the formation of the

highly stable tropylium ion at m/z 91, which is a very common and intense peak in the mass

spectra of benzyl-containing compounds.

Loss of Propyl Radical (m/z 123): Loss of a propyl radical (•C₃H₇) from the molecular ion is

another likely fragmentation pathway, resulting in the ion at m/z 123.

Further Fragmentation: The tropylium ion (m/z 91) can further fragment to the phenyl cation

(m/z 77) by loss of acetylene. The propyl cation (m/z 43) is also a possible fragment.
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[C₁₀H₁₄S]⁺•
m/z = 166

[C₇H₇S]⁺
m/z = 123

α-cleavage

[C₇H₇]⁺
m/z = 91

Benzylic cleavage

- •C₃H₇ - •SCH₂C₃H₇

[C₆H₅]⁺
m/z = 77

Loss of acetylene

[C₃H₇]⁺
m/z = 43 - C₂H₂

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation pathway for Benzyl Propyl Sulfide.

Conclusion
This technical guide provides a comprehensive spectroscopic dataset for benzyl propyl
sulfide, derived from predictive methods and comparative analysis with related compounds.

The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined

experimental protocols, offers a valuable resource for researchers in the fields of chemistry and

drug development. The self-validating nature of combining these different spectroscopic

techniques provides a high degree of confidence in the structural assignment of benzyl propyl
sulfide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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